molecular formula C20H33N5O3 B2418172 N1-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-N2-(2-morpholinoethyl)oxalamide CAS No. 941975-65-1

N1-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-N2-(2-morpholinoethyl)oxalamide

Cat. No.: B2418172
CAS No.: 941975-65-1
M. Wt: 391.516
InChI Key: NWRTVGDPTNPTMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-N2-(2-morpholinoethyl)oxalamide is a useful research compound. Its molecular formula is C20H33N5O3 and its molecular weight is 391.516. The purity is usually 95%.
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Scientific Research Applications

Novel Compound Synthesis and Characterization

N1-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-N2-(2-morpholinoethyl)oxalamide is a complex chemical compound with potential applications in various scientific research areas. One study focused on synthesizing novel compounds with potential antitumor properties, including this compound derivatives. These compounds were evaluated for their DNA intercalating abilities and showed varying levels of biological activity against cancer cells, indicating their potential as minimal DNA-intercalating antitumor agents with solid tumor activity (Atwell, Baguley, & Denny, 1989).

Pharmacological Studies

In the realm of pharmacology, compounds structurally related to this compound have been explored for their receptor antagonistic properties. One such compound, a neurokinin-1 receptor antagonist, demonstrated efficacy in pre-clinical tests relevant to emesis and depression, showcasing the therapeutic potential of these chemical structures (Harrison et al., 2001).

Antifungal Activity

Research into antifungal agents led to the discovery of 2-(2-oxo-morpholin-3-yl)-acetamide derivatives, exhibiting fungicidal properties against Candida and Aspergillus species. This study highlights the broad-spectrum antifungal potential of compounds related to this compound, underlining their significance in developing new antifungal therapies (Bardiot et al., 2015).

Chemical Synthesis and Reactivity

The synthetic pathways and reactivity of compounds related to this compound have been explored in several studies. For instance, research into the transformations of oxazolo-[3,2-a]pyridines to indolizines involved compounds with similar structures, demonstrating the diverse synthetic applications and chemical reactivity of these molecules (Rybakov & Babaev, 2014).

Properties

IUPAC Name

N'-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N-(2-morpholin-4-ylethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H33N5O3/c1-23(2)17-7-5-16(6-8-17)18(24(3)4)15-22-20(27)19(26)21-9-10-25-11-13-28-14-12-25/h5-8,18H,9-15H2,1-4H3,(H,21,26)(H,22,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWRTVGDPTNPTMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NCCN2CCOCC2)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H33N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.